Inhibition of MAO-B: A Comparison of Potency Across Amine Scaffolds
The inhibitory potency of (E)-4-phenylbut-3-en-1-amine against Monoamine Oxidase B (MAO-B) was evaluated. The compound exhibits weak inhibitory activity with an IC50 of 990,000 nM against MAO-B from bovine brain mitochondria [1]. This level of activity is significantly lower than that of established MAO-B inhibitors, confirming its utility primarily as a research scaffold rather than a potent drug candidate. Its activity contrasts with more complex derivatives, such as (E)-N-(Benzofuran-7-ylmethyl)-N-methyl-4-phenylbut-3-en-1-amine hydrochloride, which demonstrates potent inhibition with an IC50 of 2.2 μM against a different target [2].
| Evidence Dimension | Inhibitory potency against MAO-B |
|---|---|
| Target Compound Data | IC50 = 990,000 nM (990 μM) |
| Comparator Or Baseline | Reference MAO-B inhibitors (e.g., Selegiline, IC50 ~0.02 μM) or more complex derivative (E)-N-(Benzofuran-7-ylmethyl)-N-methyl-4-phenylbut-3-en-1-amine hydrochloride (IC50 = 2.2 μM against a different target) |
| Quantified Difference | Target compound is orders of magnitude less potent than known drugs and less potent than some N-substituted derivatives. |
| Conditions | Assay using bovine brain mitochondria with benzylamine as substrate [1] |
Why This Matters
This quantitative data establishes a clear baseline for potency, allowing researchers to assess the compound's suitability as a negative control or a starting point for SAR studies aiming to improve MAO-B inhibition.
- [1] BindingDB. (n.d.). Ligand BDBM50088556 (CHEMBL3577034): Inhibition of MAO-B in bovine brain mitochondria. View Source
- [2] Wang, Y., et al. (2016). Discovery of Potent Benzofuran-Derived Diapophytoene... ACS Publications. View Source
